Benzo(fgh)trinaphthylene

Description

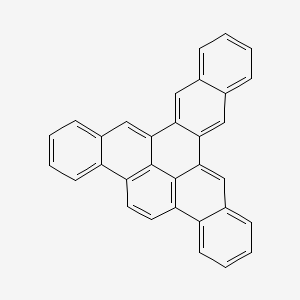

Benzo[fgh]trinaphthylene, systematically named Tribenzo[fgh,pgr,za1b1]trinaphthylene (CAS 97269-75-5), is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused trinaphthylene core with three benzo groups attached at specific positions (fgh, pgr, and za1b1). Its molecular formula is reported as C₆H₁₈, though this may reflect a typographical error given the structural complexity typical of trinaphthylene derivatives.

Properties

CAS No. |

31541-03-4 |

|---|---|

Molecular Formula |

C32H18 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

octacyclo[18.10.2.02,11.04,9.012,32.014,19.023,31.024,29]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23(31),24,26,28-hexadecaene |

InChI |

InChI=1S/C32H18/c1-2-8-20-16-28-27(15-19(20)7-1)29-17-21-9-3-5-11-23(21)25-13-14-26-24-12-6-4-10-22(24)18-30(28)32(26)31(25)29/h1-18H |

InChI Key |

ZEHCLJBWNWNVNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C6=C4C7=C(C=C6)C8=CC=CC=C8C=C37 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Density Trends : Benzo[fgh]trinaphthylene (1.127 g/cm³) has a lower density compared to Dibenzo[a,h]naphthohexaphene (1.558 g/cm³) and Anthra[2,3-a]coronene (1.635 g/cm³), suggesting differences in molecular packing or substituent effects.

Thermal Stability : Higher melting and boiling points in Anthra[2,3-a]coronene (11.72°C, 19.17°C) vs. Benzo[fgh]trinaphthylene (14.27°C, 16.08°C) indicate that extended conjugation or substituent groups enhance thermal stability.

Vapor Pressure : Benzo[fgh]trinaphthylene (3.896 kPa) and Anthra[2,3-a]coronene (3.899 kPa) exhibit nearly identical vapor pressures, implying similar volatility despite structural differences.

Comparison with Boron-Containing Analogs

A boron-containing derivative, 5,5,11,11,17,17-hexafluoro-6,12,18-trihexyl-...-triboratribenzo[fgh,pqr,za1b1]trinaphthylene (3BNF₂) , reported in Direct Patterning of Organic Functional Polymers, demonstrates how heteroatom incorporation alters properties:

- Structural Differences : 3BNF₂ features a triple boron(III) core and triazatrinaphthylene ligands, unlike the purely hydrocarbon structure of Benzo[fgh]trinaphthylene.

- Functional Implications : The boron core in 3BNF₂ enhances electronic delocalization, making it suitable for optoelectronic applications, whereas Benzo[fgh]trinaphthylene lacks such functionality.

Research Implications and Limitations

- Data Consistency : Discrepancies in molecular formulas (e.g., C₆H₁₈ vs. C₃₆H₁₈) and repeated CAS numbers (e.g., 188-00-1) in the NIST data highlight the need for verification from additional sources.

- Future Directions : Comparative studies on synthesis routes, electronic properties, and environmental persistence of these PAHs are recommended to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.